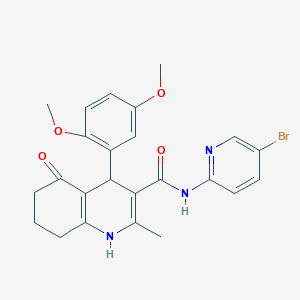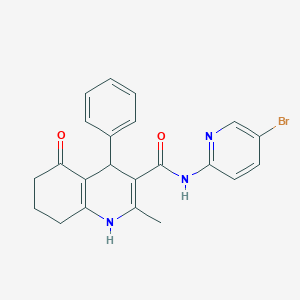![molecular formula C24H18N2OS B304306 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone, also known as CP-544326, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β). These enzymes play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone may modulate these cellular processes and contribute to its therapeutic effects.
Biochemical and Physiological Effects
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to have several biochemical and physiological effects in animal models. In cancer research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In neurological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to reduce the production of inflammatory cytokines and alleviate joint inflammation.
Advantages and Limitations for Lab Experiments
One advantage of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its potential as a therapeutic agent for various diseases. Its inhibitory effects on JNK and GSK-3β make it a promising candidate for the treatment of cancer, neurological disorders, and inflammation. Another advantage of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more specific and effective therapeutic agents. Another direction is to study the pharmacokinetics and toxicity of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in animal models and humans. This information is important for the development of safe and effective drugs. Finally, future studies may explore the potential of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone as a diagnostic tool for various diseases.
Synthesis Methods
The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone involves several steps, including the reaction of 2-bromo-9H-fluorene with 2-mercaptocyclopent-1-en-1-one to form 2-(2-mercaptocyclopent-1-en-1-yl)-9H-fluorene. This intermediate is then reacted with 2-bromo-5-chloropyridine in the presence of a palladium catalyst to form (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone. The overall yield of this synthesis method is approximately 10%.
Scientific Research Applications
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in human prostate cancer cells. In neurological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to reduce the production of inflammatory cytokines in animal models of arthritis.
properties
Product Name |
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Molecular Formula |
C24H18N2OS |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C24H18N2OS/c25-21-19-12-14-5-3-7-20(14)26-24(19)28-23(21)22(27)15-8-9-18-16(11-15)10-13-4-1-2-6-17(13)18/h1-2,4,6,8-9,11-12H,3,5,7,10,25H2 |
InChI Key |
VTWKOVOBHXTZLE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5)N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
